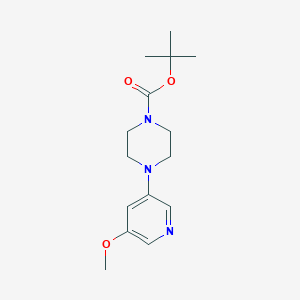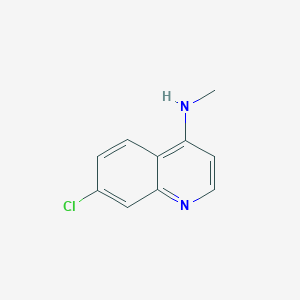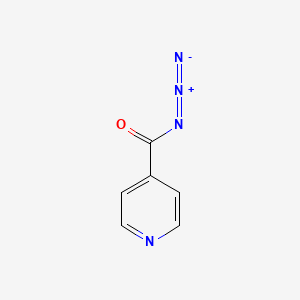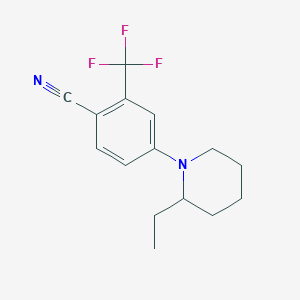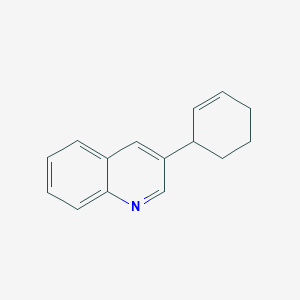
3-(2-Cyclohexenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound features a quinoline core with a cyclohexenyl substituent, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexenyl)quinoline can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor under acidic conditions. For instance, the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene, can be adapted to introduce the cyclohexenyl group . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and sustainability .
化学反应分析
Types of Reactions: 3-(2-Cyclohexenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
科学研究应用
3-(2-Cyclohexenyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(2-Cyclohexenyl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
相似化合物的比较
Quinoline: The parent compound, known for its broad range of biological activities.
2-Cyclohexenylquinoline: A structural isomer with different chemical properties.
3-Phenylquinoline: Another derivative with a phenyl group instead of a cyclohexenyl group.
Uniqueness: 3-(2-Cyclohexenyl)quinoline stands out due to its unique combination of a quinoline core and a cyclohexenyl substituent, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
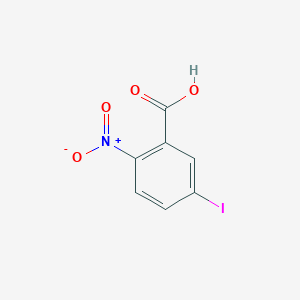
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
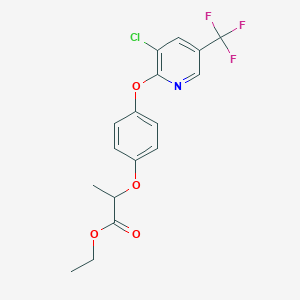
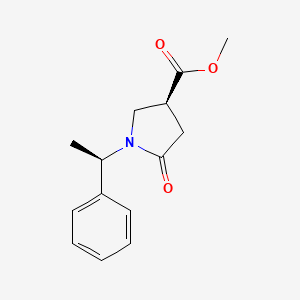

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
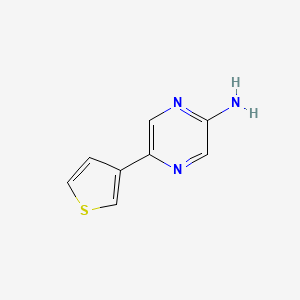
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)

